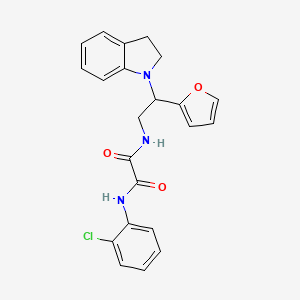![molecular formula C25H19N3O4 B2933967 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide CAS No. 877656-93-4](/img/no-structure.png)
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups, including a benzofuro[3,2-d]pyrimidin-1(2H)-one moiety, a p-tolyl group, and a phenylacetamide group. These functional groups suggest that the compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis under acidic or basic conditions, and the pyrimidine ring might be able to participate in electrophilic substitution reactions .Mechanism of Action
Target of Action
The primary target of this compound is the enzyme Purine Nucleoside Phosphorylase (PNP) . PNP plays a crucial role in the purine salvage pathway, which is essential for DNA and RNA synthesis in cells .
Mode of Action
This compound acts as a competitive inhibitor of PNP . It binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity . This results in a decrease in the production of necessary nucleotides for DNA and RNA synthesis .
Biochemical Pathways
The inhibition of PNP affects the purine salvage pathway . This pathway recycles purines from degraded DNA to synthesize new DNA and RNA. By inhibiting PNP, the compound disrupts this recycling process, leading to a decrease in the availability of purines for DNA and RNA synthesis .
Pharmacokinetics
These properties suggest that the compound may have good oral bioavailability and drug-likeness .
Result of Action
The inhibition of PNP and the subsequent disruption of the purine salvage pathway can lead to cytotoxic effects in certain cells . For example, one compound in this series was found to be selectively cytotoxic to human MOLT-4 (T cell) lymphoblasts but non-toxic to MGL-8 (B cell) lymphoblasts .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with p-tolualdehyde to form 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide, which is then reacted with N-phenylacetyl chloride to yield the final product.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "p-tolualdehyde", "N-phenylacetyl chloride", "Sodium hydroxide", "Acetic acid", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,6-dioxypyrimidine (1.0 g, 7.5 mmol) and p-tolualdehyde (1.5 g, 12.5 mmol) in ethanol (20 mL) and add sodium hydroxide (1.5 g, 37.5 mmol). Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the resulting solid and wash with water. Recrystallize the product from ethanol to obtain 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide (2.0 g, 70%) as a yellow solid.", "Step 3: Dissolve 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide (1.0 g, 3.5 mmol) in acetic acid (20 mL) and add N-phenylacetyl chloride (0.8 g, 4.2 mmol). Stir the mixture at room temperature for 24 hours.", "Step 4: Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with water and brine, dry over sodium sulfate, and evaporate the solvent to obtain the final product, 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide (1.0 g, 80%) as a yellow solid." ] } | |
CAS RN |
877656-93-4 |
Molecular Formula |
C25H19N3O4 |
Molecular Weight |
425.444 |
IUPAC Name |
2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C25H19N3O4/c1-16-11-13-18(14-12-16)28-24(30)23-22(19-9-5-6-10-20(19)32-23)27(25(28)31)15-21(29)26-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,26,29) |
InChI Key |
XIEXDSIGEUHNNY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





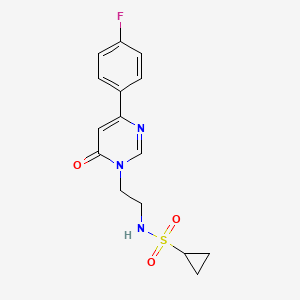

![[6-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine](/img/structure/B2933891.png)
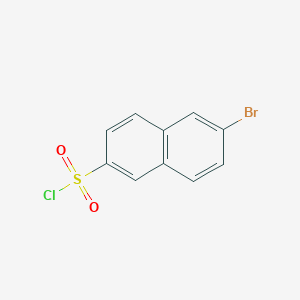

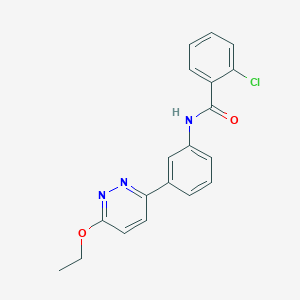
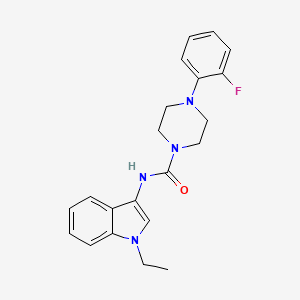
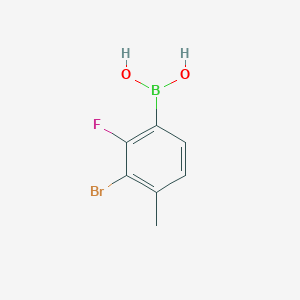

![(E)-6-(3-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2933902.png)

